2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
BenchChem offers high-quality 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H19BO2 |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-10-5-11(2)7-12(6-10)14-15-8-13(3,4)9-16-14/h5-7H,8-9H2,1-4H3 |
InChI Key |
DVLRVFZZFQHHRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethylphenyl Neopentyl Glycol Boronic Esters
Abstract
Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The 3,5-dimethylphenyl scaffold is a prevalent motif in medicinal chemistry and materials science, imparting unique steric and electronic properties. Neopentyl glycol boronic esters, in particular, offer a compelling balance of stability for isolation and purification with sufficient reactivity for subsequent transformations. This guide provides a detailed exploration of the principal synthetic pathways to 3,5-dimethylphenyl neopentyl glycol boronic ester, offering field-proven insights into experimental design, mechanistic rationale, and detailed laboratory protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Neopentyl Glycol Boronic Esters
The utility of a boronic acid derivative in a synthetic campaign is often dictated by the nature of its diol protecting group. While pinacol esters are exceedingly common due to their high stability, this can sometimes be detrimental to reactivity.[1] Neopentyl glycol esters emerge as a strategic alternative, providing robust, often crystalline, and chromatographically stable compounds that can exhibit enhanced reactivity in certain cross-coupling scenarios.[2][3][4] Their preparation is straightforward, making them an attractive choice for multi-step syntheses where the boronic ester moiety must endure various reaction conditions.
This guide focuses on two primary, reliable, and scalable strategies for the synthesis of 3,5-dimethylphenyl neopentyl glycol boronic ester:
-
Pathway A: The Grignard-Mediated Two-Step Synthesis. A classic and robust approach involving the formation of an organometallic intermediate followed by esterification.
-
Pathway B: The Palladium-Catalyzed Direct Borylation. A modern, highly functional-group-tolerant method that constructs the C-B bond directly.
Each pathway will be discussed with an emphasis on the underlying chemical principles, the rationale for reagent selection, and the practical considerations for successful execution in a laboratory setting.
Pathway A: Two-Step Synthesis via a Grignard Intermediate
This traditional and highly effective route proceeds in two distinct stages: first, the synthesis of the intermediate 3,5-dimethylphenylboronic acid, followed by its direct esterification with neopentyl glycol.
Step 1: Synthesis of 3,5-Dimethylphenylboronic Acid
The cornerstone of this approach is the formation of a Grignard reagent from 1-bromo-3,5-dimethylbenzene, which then acts as a nucleophile to attack an electrophilic boron source, typically a trialkyl borate.[5][6]
Causality Behind Experimental Choices:
-
Grignard Formation: The reaction of an aryl halide like 1-bromo-3,5-dimethylbenzene with magnesium turnings in an anhydrous ethereal solvent (e.g., THF) generates the highly nucleophilic 3,5-dimethylphenylmagnesium bromide. Strict anhydrous conditions are paramount, as any trace of water will quench the Grignard reagent.
-
Borylation: The Grignard reagent is added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (-78 °C). The low temperature is critical to prevent over-addition of the Grignard reagent to the newly formed boronic ester, which would lead to undesired triaryl borane byproducts.[7]
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This step serves two purposes: it neutralizes any remaining Grignard reagent and hydrolyzes the initially formed borate ester to the desired 3,5-dimethylphenylboronic acid.[5]
dot
Caption: Workflow for the Grignard-mediated two-step synthesis pathway.
Step 2: Esterification with Neopentyl Glycol
With the boronic acid in hand, the final step is a condensation reaction with neopentyl glycol. This is an equilibrium process that is driven to completion by the removal of water.[8]
Causality Behind Experimental Choices:
-
Azeotropic Dehydration: The most common and efficient method for this esterification is to heat the boronic acid and neopentyl glycol in a solvent that forms an azeotrope with water, such as toluene or benzene. Using a Dean-Stark apparatus physically removes water from the reaction mixture as it forms, irreversibly shifting the equilibrium toward the product.[8]
-
Stoichiometry: A slight excess (1.1 equivalents) of neopentyl glycol is often used to ensure complete conversion of the boronic acid, especially since commercial boronic acids can contain varying amounts of their corresponding anhydride (boroxine).[8]
Pathway B: Direct Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and versatile cross-coupling reaction that forges a carbon-boron bond directly from an aryl halide and a diboron reagent, catalyzed by palladium.[3][9][10] This pathway offers superior functional group tolerance compared to the Grignard route, as it avoids the use of highly basic and nucleophilic organometallic intermediates.
Causality Behind Experimental Choices:
-
Catalytic System: The reaction requires a palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable phosphine ligand (e.g., XPhos, SPhos) to stabilize the palladium center and facilitate the catalytic cycle, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
-
The Role of the Base: A weak base, typically potassium acetate (KOAc), is crucial.[10] Its role is to activate the diboron reagent, forming a more nucleophilic 'boryl' species that can participate in transmetalation with the palladium complex. Using a strong base can promote a subsequent, undesired Suzuki coupling between the newly formed boronic ester and the starting aryl halide.[9]
-
Solvent: Polar aprotic solvents like dioxane, DMF, or DMSO are generally used to ensure the solubility of the reagents and facilitate the reaction.[9]
While this reaction most commonly yields a pinacol ester, the desired neopentyl glycol ester can be obtained via subsequent transesterification.[1][11]
dot
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Comparative Analysis of Synthetic Pathways
The choice between Pathway A and Pathway B depends on several factors, including the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule.
| Feature | Pathway A: Grignard Two-Step | Pathway B: Direct Borylation |
| Starting Materials | 1-Bromo-3,5-dimethylbenzene, Mg, Trialkyl borate, Neopentyl glycol | 1-Bromo-3,5-dimethylbenzene, Diboron reagent, Pd catalyst, Ligand, Base |
| Number of Steps | Two distinct synthetic operations | One primary operation (potentially followed by transesterification) |
| Key Reagents | Grignard reagent (highly reactive, moisture-sensitive) | Palladium catalyst, phosphine ligands (air-sensitive, costly) |
| Functional Group Tolerance | Low; incompatible with acidic protons (OH, NH), esters, ketones, etc. | High; tolerates a wide range of functional groups.[9] |
| Scalability | Generally straightforward and cost-effective for large scales. | Can be expensive on a large scale due to the cost of the catalyst and ligand. |
| Pros | Utilizes inexpensive, common reagents. Well-established and reliable. | Excellent functional group compatibility. Milder reaction conditions. |
| Cons | Requires strict anhydrous conditions. Limited functional group tolerance. | Cost of catalyst/ligand. Potential for metal contamination in the product. |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of 3,5-Dimethylphenylboronic Acid
-
Apparatus Setup: A three-necked round-bottom flask is oven-dried and assembled hot under a stream of dry nitrogen or argon. Fit the flask with a reflux condenser, a pressure-equalizing dropping funnel, and a rubber septum. Place magnesium turnings (1.2 eq) in the flask.
-
Grignard Initiation: Add a small portion of a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous THF to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling and heat), a small crystal of iodine or gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining 1-bromo-3,5-dimethylbenzene solution dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Borylation: Cool the newly formed Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.1 eq) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent, maintaining the internal temperature below -70 °C.
-
Workup: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of 2 M aqueous HCl.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate for extraction.[5] Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from water or a hexane/ethyl acetate mixture to yield pure 3,5-dimethylphenylboronic acid as a white solid.[5]
Protocol 2: Esterification with Neopentyl Glycol
-
Apparatus Setup: To a round-bottom flask, add 3,5-dimethylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene (sufficient to suspend the reagents).[8]
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is observed to be collecting (typically 1.5-3 hours).[8]
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product is often of high purity.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by silica gel chromatography to yield the 3,5-dimethylphenyl neopentyl glycol boronic ester as a stable, white solid.[8]
Conclusion
The synthesis of 3,5-dimethylphenyl neopentyl glycol boronic ester is readily achievable through well-established and reliable synthetic methodologies. The choice between a classic two-step Grignard-based approach and a modern palladium-catalyzed direct borylation depends on the specific requirements of the synthetic target, particularly concerning functional group compatibility and cost at scale. The Grignard pathway offers a cost-effective route for simple, unfunctionalized substrates, while the Miyaura borylation provides unparalleled tolerance for complex molecular architectures. By understanding the mechanistic underpinnings and practical considerations detailed in this guide, researchers can confidently select and execute the optimal strategy for incorporating this valuable building block into their synthetic programs.
References
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. Chemical Science, 7(6), 3749-3754. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry – An Asian Journal. Retrieved from [Link]
-
Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal, 19(4), e202300911. Retrieved from [Link]
-
Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Retrieved from [Link]
-
DeZan, P. J., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2199-2207. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8045-8053. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00536E [pubs.rsc.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 5,5-Dimethyl-1,3,2-Dioxaborinane Derivatives: A Technical Guide
Executive Summary: The Strategic Compromise in Boronic Esters
As a Senior Application Scientist, I frequently observe that the choice of boronic ester protecting group dictates the success or failure of complex multi-step syntheses. While pinacol boronic esters (Bpin) are ubiquitous due to their extreme stability, they often become a synthetic liability when selective deprotection is required. Conversely, catechol esters (Bcat) are highly reactive but hydrolyze too readily on the benchtop.
Herein lies the strategic advantage of 5,5-dimethyl-1,3,2-dioxaborinane derivatives (Bnep) , synthesized from neopentyl glycol. These six-membered cyclic esters strike an optimal balance: they are thermodynamically stable enough to survive column chromatography and harsh cross-coupling conditions, yet they can be deprotected under milder conditions than their Bpin counterparts. This guide dissects the thermodynamic principles, quantitative data, and self-validating experimental protocols required to leverage Bnep derivatives in advanced chemical workflows.
Mechanistic Foundations of Thermodynamic Stability
Ring Strain and Steric Shielding
The thermodynamic stability of a boronic ester is fundamentally governed by the entropy of its formation and the relief of ring strain. The six-membered 1,3,2-dioxaborinane ring minimizes angular strain compared to five-membered systems. More importantly, the two methyl groups at the 5-position of the neopentyl backbone provide a critical "steric umbrella." This steric bulk shields the empty p-orbital of the sp²-hybridized boron atom from nucleophilic attack by water or other Lewis bases, effectively raising the activation energy required for hydrolysis.
Transesterification Thermodynamics
The stability of boronic esters can be quantitatively assessed via double transesterification equilibria. When subjected to transesterification studies, the thermodynamic stability strictly follows the order: Ar-Bpin (most stable) > Ar-Bnep > Ar-Bcat [1]. The formation of the six-membered dioxaborinane ring is an energetically favored thermodynamic sink compared to acyclic or highly strained esters, driving the equilibrium forward when water is actively removed from the system[2].
Fig 1: Thermodynamic pathways of 5,5-dimethyl-1,3,2-dioxaborinane formation and hydrolysis.
Quantitative Thermodynamic Data
To make informed decisions in synthetic route design, it is crucial to compare the thermodynamic and spectroscopic properties of common boronic esters. The table below synthesizes the relative stabilities and diagnostic markers for these species.
| Parameter | Catechol Ester (Bcat) | Neopentyl Ester (Bnep) | Pinacol Ester (Bpin) |
| Ring Size | 5-membered | 6-membered | 5-membered |
| Diol Precursor | Catechol | 2,2-Dimethyl-1,3-propanediol | Pinacol |
| Relative Thermodynamic Stability | Low | High | Very High |
| Diagnostic ¹¹B NMR Shift | ~32 ppm | ~25.3 ppm | ~30 ppm |
| Hydrolytic Robustness | Poor (Hydrolyzes in ambient air) | Excellent (Stable to chromatography) | Extreme (Requires harsh cleavage) |
| Deprotection Difficulty | Easy | Moderate | Hard |
Note: ¹¹B NMR shifts are highly diagnostic of the boron atom's electronic environment. The shift to ~25.3 ppm for Bnep derivatives is a reliable indicator of successful esterification[3].
Experimental Methodologies: Self-Validating Synthesis
To harness the thermodynamic stability of Bnep esters, the synthesis must be driven to completion by exploiting Le Chatelier's principle. The following protocol utilizes a Dean-Stark apparatus to continuously remove water, trapping the product in its thermodynamic minimum[4].
Protocol: Dean-Stark Esterification of Aryl Boronic Acids
Causality & Rationale: Neopentyl glycol is hygroscopic; any adventitious water will push the equilibrium backward. By conducting the reaction in refluxing toluene (bp 110 °C), water is azeotropically removed. This physical removal of the byproduct is the sole driving force ensuring quantitative conversion.
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried round-bottom flask, combine the aryl boronic acid (1.00 equiv) and 2,2-dimethyl-1,3-propanediol (1.30 equiv). Causality: A slight excess of the diol ensures complete consumption of the valuable boronic acid.
-
Solvent Addition: Suspend the mixture in anhydrous toluene (approx. 0.2 M concentration).
-
Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110 °C under a nitrogen atmosphere for 16–20 hours.
-
Self-Validation Checkpoint (Crucial): Do not rely solely on TLC, as boronic acids often streak or decompose on silica. Instead, withdraw a 0.1 mL aliquot, remove the solvent under vacuum, and obtain a crude ¹¹B NMR spectrum in CDCl₃ or CD₃COCD₃.
-
Validation: A complete shift from a broad peak at ~30 ppm (free boronic acid) to a sharp singlet at ~25.3 ppm confirms thermodynamic conversion to the 5,5-dimethyl-1,3,2-dioxaborinane[3]. If a peak remains at 30 ppm, the Dean-Stark trap has not removed sufficient water; continue refluxing.
-
-
Workup: Once validated, cool the mixture to room temperature, concentrate under reduced pressure, and purify via short-pad silica gel chromatography (typically using a Petroleum Ether/Ethyl Acetate gradient) to yield the pure Bnep ester.
Fig 2: Self-validating experimental workflow for synthesizing 5,5-dimethyl-1,3,2-dioxaborinanes.
Applications in Advanced Workflows
Fluorescent Sensors and Polymer Stability
The thermodynamic stability of the six-membered boronic ester ring dramatically improves resistance to oxidation under ambient and UV light conditions. This makes Bnep derivatives ideal for incorporation into polymer backbones for chemical sensors[2]. For instance, in the design of di-boronic acid-based chemical glucose sensors, the neopentyl glycol protection allows for long-term shelf stability and low-cost manufacturing while maintaining the necessary reactivity for target binding in clinical diagnostics[4].
Catalytic Cross-Coupling
In modern organometallic chemistry, such as nickel-catalyzed decarbonylative borylation and palladium-catalyzed protoboration, Bnep esters demonstrate excellent compatibility with diverse functional groups[1]. Compounds like5 serve as highly versatile building blocks[5]. Their inherent stability prevents premature protodeboronation—a common failure mode in cross-coupling—ensuring high yields of the desired carbon-carbon or carbon-heteroatom bonds.
Conclusion
The 5,5-dimethyl-1,3,2-dioxaborinane moiety is not merely a structural alternative to the pinacol ester; it is a meticulously engineered thermodynamic compromise. By understanding the entropic drivers of its formation and the steric shielding that prevents its hydrolysis, researchers can deploy Bnep derivatives to solve complex synthetic bottlenecks where Bpin is too stubborn and Bcat is too fragile. Always employ self-validating analytical techniques, such as ¹¹B NMR, to ensure your thermodynamic equilibria have been successfully manipulated.
References
-
[4] Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors Source: nih.gov URL:[Link]
-
[3] Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium Source: acs.org URL: [Link]
-
[2] Polymerization of a boronate-functionalized fluorophore by double transesterification: applications to fluorescence detection of hydrogen peroxide vapor Source: rsc.org URL: [Link]
-
[1] Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides Source: acs.org URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymerization of a boronate-functionalized fluorophore by double transesterification: applications to fluorescence detection of hydrogen peroxide vapor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility Profile of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Organic Solvents
For correspondence: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While extensive quantitative solubility data for this specific reagent is not broadly published, this document synthesizes foundational chemical principles, analyzes the compound's structural attributes, and presents a predictive solubility profile. Crucially, this guide furnishes a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility in their specific solvent systems. This enables precise control over reaction conditions, enhances process optimization, and facilitates purification strategies such as crystallization.
Introduction and Physicochemical Properties
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a key building block in modern synthetic chemistry. Its utility in forming carbon-carbon bonds is well-established; however, its behavior in various solvents is a critical, yet often overlooked, parameter for reaction success and product purification. Understanding its solubility is paramount for designing robust chemical processes.
Chemical Structure and Properties:
-
Molecular Formula: C₁₃H₁₉BO₂
-
Molecular Weight: 218.10 g/mol
-
Appearance: Typically a white to off-white solid.[1]
-
CAS Number: 905966-45-2[2]
The molecular structure is characterized by two key regions: a nonpolar, hydrophobic 3,5-dimethylphenyl (xylene) group and a moderately polar neopentyl glycol-derived dioxaborinane ring. The bulky dimethyl groups on both the phenyl and dioxaborinane rings contribute significantly to the molecule's steric profile and its predominantly nonpolar character. The oxygen atoms in the boronic ester moiety can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donor capabilities. This structure is fundamental to its solubility, which is governed by the principle of "like dissolves like."[3]
Theoretical Principles of Solubility
The dissolution of a crystalline solute in a solvent is a thermodynamically driven process. For 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a molecular solid, solubility is primarily dictated by the interplay of intermolecular forces between the solute and solvent molecules.
-
Solute-Solvent Interactions: Dissolution requires the energy input to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. This energy is compensated by the formation of new, favorable solute-solvent interactions.
-
Polarity and "Like Dissolves Like": The general rule of "like dissolves like" provides a strong predictive foundation.[3] Solvents with a polarity similar to the solute are typically the most effective. Given the predominantly nonpolar, hydrocarbon-rich structure of the target molecule, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.
-
Solvent Classes and Predicted Interactions:
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): The dimethylphenyl group will interact favorably with aromatic solvents like toluene through π-stacking and with aliphatic solvents like hexane through London dispersion forces. These solvents are expected to be effective at solvating the bulk of the molecule.
-
Polar Aprotic Solvents (e.g., THF, Dichloromethane, Ethyl Acetate): These solvents offer a balance. Their hydrocarbon portions can interact with the nonpolar regions of the solute, while their polar functional groups (ether, ester, chlorine atoms) can interact with the dioxaborinane ring via dipole-dipole interactions. High solubility is generally anticipated in this class.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen-bonding networks. The target molecule lacks the ability to donate hydrogen bonds, making it difficult to break apart the solvent-solvent interactions. Consequently, very low solubility is expected in these solvents.
-
Predicted Qualitative Solubility Profile
Based on the theoretical principles outlined above, a qualitative solubility profile for 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane at ambient temperature is presented in Table 1. This table serves as a practical guide for initial solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Aromatic Hydrocarbons | Toluene, Xylenes | High | Excellent compatibility between the aromatic solvent and the dimethylphenyl group via dispersion and weak π-stacking forces. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High | The ether oxygen can act as a hydrogen bond acceptor for trace water and interact with the B-O bonds, while the alkyl backbone solvates the hydrocarbon portions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole interactions and good solvation of the overall nonpolar structure. |
| Esters | Ethyl Acetate | High to Moderate | Offers a balance of polarity; the ester group can interact with the dioxaborinane ring while the ethyl group solvates the nonpolar regions. |
| Ketones | Acetone | Moderate | More polar than esters, which may slightly decrease compatibility with the highly nonpolar dimethylphenyl group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Moderate to Low | While nonpolar, the energy required to break the solute's crystal lattice may not be fully compensated by the weak van der Waals forces with simple alkanes at room temperature. Solubility will increase significantly with heating. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Low | The high polarity and strong dipole-dipole interactions of these solvents are not well-matched to the predominantly nonpolar solute. |
| Alcohols (Protic) | Methanol, Ethanol | Very Low | The solute cannot effectively disrupt the strong hydrogen-bonding network of the solvent. |
| Water (Protic) | Water | Insoluble | The large hydrophobic structure and lack of hydrogen-bond donating capability prevent dissolution in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental determination is essential. The following gravimetric method is a robust and reliable protocol for determining the solubility of a solid compound in an organic solvent. This protocol is based on established methodologies for solubility testing.[4]
Workflow for Solubility Determination
The logical flow for the experimental determination of solubility is depicted in the following diagram.
Sources
Comprehensive Technical Guide on 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 905966-45-2)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Identity
In modern drug discovery and complex organic synthesis, the selection of the correct organoboron species is paramount. While pinacol esters are ubiquitous, neopentyl glycol esters (1,3,2-dioxaborinanes) often exhibit superior stability profiles and distinct transmetalation kinetics due to their six-membered ring structure. This guide provides an authoritative deep-dive into 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 905966-45-2)[1], a critical building block used to install the 3,5-dimethylphenyl moiety in advanced pharmaceutical candidates.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
| CAS Number | 905966-45-2[1] |
| Molecular Formula | C₁₃H₁₉BO₂ |
| Molecular Weight | 218.10 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2–8°C, under inert atmosphere (Argon/N₂)[2] |
Material Safety Data Sheet (MSDS) & Handling Protocols
As a Senior Application Scientist, I emphasize that safety protocols must be driven by chemical causality rather than rote memorization. Boronic esters present specific hazards based on their hydrolytic pathways and lipophilicity.
Table 2: MSDS Hazard Summary & Causality
| Hazard Class | Statement / Code | Preventative Protocol & Causality |
| Skin Irritation | Category 2 (H315) | Protocol: Wear standard nitrile gloves. Causality: Highly lipophilic boronic esters easily partition into the lipid bilayer of the stratum corneum, causing localized dermatitis and disruption of cellular membranes. |
| Eye Irritation | Category 2 (H319) | Protocol: Use tightly fitting chemical safety goggles. Causality: Hydrolysis of the ester in the aqueous environment of the eye releases boronic acid and neopentyl glycol, leading to severe osmotic shifts and chemical irritation. |
| STOT SE | Category 3 (H335) | Protocol: Handle exclusively in a Class II fume hood. Causality: Inhalation of fine particulates causes micro-abrasions and localized chemical irritation in the mucosal lining of the respiratory tract. |
Mechanistic Role in Drug Discovery
The 3,5-dimethylphenyl group is not merely a structural spacer; it is a highly specific pharmacophore. In the development of Bromo and Extra Terminal Domain (BET) inhibitors, specifically targeting the BRD4 BD2 domain, researchers have demonstrated that the 3,5-dimethylphenyl moiety is critical for selectively occupying the BC channel of the protein[3].
By utilizing 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane rather than the free boronic acid, chemists prevent premature protodeboronation during the harsh basic conditions of. The six-membered neopentyl glycol ring provides optimal steric shielding of the boron atom until the base-activated transmetalation step is initiated.
Experimental Workflows & Protocols
Protocol A: Synthesis of the Neopentyl Glycol Ester
This protocol is adapted from established methodologies for synthesizing arylboronates[4].
Causality of Reagents: Neopentyl glycol is chosen over pinacol because the resulting 6-membered dioxaborinane ring offers distinct steric relief during transmetalation in sterically hindered cross-coupling reactions. THF is utilized as an aprotic solvent to prevent hydrogen bonding that could stall the condensation equilibrium.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask, combine 3,5-dimethylphenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv)[4]. The 0.1 equiv excess of the diol ensures complete consumption of the boronic acid, preventing unreacted acid from streaking during downstream chromatography.
-
Solvent Addition: Suspend the mixture in anhydrous THF (0.5 M).
-
Reaction Execution: Stir the mixture at room temperature for 15 hours under a continuous argon atmosphere[4].
-
Validation Checkpoint (Self-Validating System): Perform Thin Layer Chromatography (TLC) using 30:1 Hexane/EtOAc. The reaction validates its own completion when the highly polar boronic acid spot (which typically sits at the baseline) is entirely replaced by the high-Rf ester spot.
-
Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel column chromatography (30:1 Hexane/EtOAc) to yield the product as a white solid[4].
Workflow for the synthesis of the neopentyl glycol boronic ester.
Protocol B: Application in Suzuki-Miyaura Cross-Coupling
Causality of Reagents: Aqueous K₂CO₃ is utilized as the base. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate intermediate. This coordination increases the nucleophilicity of the organic group, which is an absolute prerequisite for the transmetalation step to the Palladium center.
Step-by-Step Methodology:
-
Catalyst Activation: Combine the neopentyl glycol ester (1.2 equiv), aryl halide (1.0 equiv), and Pd(PPh₃)₄ (5 mol%) in a Schlenk tube.
-
Base Addition: Add aqueous K₂CO₃ (2.0 equiv) and a 4:1 mixture of Toluene/Ethanol.
-
Thermal Cycling: Degas the mixture via three freeze-pump-thaw cycles, then heat to 90°C for 12 hours.
-
Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS. The protocol validates itself when the isotopic pattern of the aryl halide is completely replaced by the target mass [M+H]⁺. The absence of a protodeboronated mass peak (m/z corresponding to m-xylene) confirms that the anhydrous/anaerobic handling of the catalyst was successful.
Mechanistic cycle of the Suzuki-Miyaura cross-coupling.
References
-
Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, ACS Publications, 2022. URL:[Link]
-
Ruthenium-Catalyzed Ortho C–H Arylation of Aromatic Nitriles with Arylboronates and Observation of Partial Para Arylation. The Journal of Organic Chemistry, ACS Publications, 2017. URL:[Link]
Sources
Structural and Crystallographic Insights into 3,5-Dimethylphenyl Boronic Ester Derivatives: A Technical Guide
Introduction & Structural Significance
Boronic acids and their ester derivatives—particularly pinacol esters (dioxaborolanes)—are foundational to modern organic synthesis, materials science, and targeted pharmaceutical development. The 3,5-dimethylphenyl boronic ester, formally known as 2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , serves as a highly versatile building block[1].
The addition of meta-methyl groups to the phenyl ring introduces unique steric and electronic properties. In drug discovery, this specific steric profile is leveraged to probe structure-activity relationships (SAR). For instance, in the rational design of selective BRD7 bromodomain inhibitors, ligands derived from 3,5-dimethylphenyl boronic esters are utilized because the dimethylphenyl moiety perfectly occupies a uniquely accessible binding cleft, maintaining critical π−π interactions with conserved tyrosine residues[2].
Crystallographic Signatures & Metrics
Understanding the solid-state architecture of boronic esters is critical for predicting their stability, solubility, and reactivity. Free phenylboronic acids typically crystallize as hydrogen-bonded dimers via their O–H groups[3]. However, the pinacol ester derivative lacks these hydrogen bond donors. Consequently, its crystal lattice is dictated by weaker intermolecular forces, primarily van der Waals interactions and offset face-to-face π−π stacking between the aromatic rings.
Crystallographic analyses of related dioxaborolanes reveal that the CBO2 plane is generally coplanar with the benzene ring to maximize p−π conjugation—allowing the π electron density of the aromatic ring to interact with the vacant p-orbital of the sp2 -hybridized boron atom[3]. The B–O bond lengths in these derivatives typically range from 1.31 to 1.35 Å, indicating partial double-bond character due to the donation of oxygen lone pairs into the boron p-orbital[3].
Quantitative Crystallographic and Physicochemical Data
The following table summarizes the core metrics for 2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1][3]:
| Property | Value / Range | Structural Significance |
| Molecular Formula | C14H21BO2 | Pinacol ester derivative lacking H-bond donors. |
| Molecular Weight | 232.13 g/mol | Determines stoichiometric loading in catalysis. |
| Melting Point | 112 °C | Indicates a highly stable, well-ordered crystalline lattice. |
| B–O Bond Length | 1.31 – 1.35 Å | Shorter than standard single bonds; implies
O→B
π -donation. |
| C–B Bond Length | ~1.56 Å | Standard sp2 sp2 carbon-boron bond length. |
| Boron Hybridization | sp2 (Trigonal Planar) | Leaves a vacant orthogonal p-orbital essential for transmetalation. |
Experimental Protocols: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a self-validating protocol must be employed. The workflow below details the synthesis via palladium-catalyzed borylation, followed by a controlled vapor diffusion crystallization method.
Protocol A: Synthesis of 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reagent Preparation : In a nitrogen-filled glovebox, charge a Schlenk flask with 3,5-dimethylphenyl bromide (1.0 equiv), bis(pinacolato)diboron ( B2pin2 , 1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Causality: KOAc is deliberately chosen as a mild base; stronger bases would prematurely hydrolyze the newly formed boronic ester into the corresponding boronic acid.
-
-
Solvent Addition : Add anhydrous 1,4-dioxane to the mixture.
-
Causality: Dioxane's high boiling point allows for elevated reaction temperatures, and its oxygen atoms can weakly coordinate to palladium intermediates, stabilizing the catalytic cycle.
-
-
Reaction Execution : Heat the mixture to 90 °C for 16 hours under continuous stirring.
-
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, hexane/ethyl acetate).
-
System Validation (NMR) : Before crystallization, confirm purity via 1H NMR. The protocol is validated if the pinacol methyl groups appear as a sharp singlet at ~1.3 ppm (12H), and the aromatic protons appear at ~7.4 ppm (2H) and ~7.1 ppm (1H).
Protocol B: Single Crystal Growth via Vapor Diffusion
-
Dissolution : Dissolve 15 mg of the validated, highly pure 3,5-dimethylphenyl pinacol borane in a minimum volume of a "good" solvent (e.g., dichloromethane) inside a small inner vial.
-
Anti-solvent Chamber : Place the small vial inside a larger, sealable vial containing an anti-solvent (e.g., anhydrous pentane).
-
Diffusion : Seal the larger vial tightly and store it undisturbed at 4 °C for 3–7 days.
-
Causality: The high vapor pressure of pentane causes it to slowly diffuse into the dichloromethane solution. This gradual decrease in solubility minimizes the nucleation rate, effectively preventing the formation of microcrystalline powders and promoting the growth of large, defect-free single crystals (typically white to pale yellow blocks) suitable for XRD[1].
-
Workflow for growing single crystals of boronic esters via vapor diffusion.
Applications in Cross-Coupling & Macromolecular Assembly
The primary utility of 3,5-dimethylphenyl boronic esters lies in their reactivity within the Suzuki-Miyaura cross-coupling framework. The vacant p-orbital on the boron atom is the mechanistic linchpin of this reaction.
During the catalytic cycle, the boronic ester must undergo transmetalation with a palladium(II) intermediate. Because the pinacol ester is highly stable and sterically hindered, a base (such as K2CO3 or KOH ) is required to coordinate to the boron atom, forming a reactive, electron-rich boronate complex. This coordination changes the boron geometry from trigonal planar ( sp2 ) to tetrahedral ( sp3 ), polarizing the C–B bond and facilitating the transfer of the 3,5-dimethylphenyl group onto the palladium center.
Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic ester.
Beyond small-molecule drug design, these cross-coupling principles are applied to synthesize complex macromolecular architectures, including Metal-Organic Frameworks (MOFs) and chiral quaternary ammonium salts, where the 3,5-dimethylphenyl groups act as rigid, sterically defining boundaries that shape the internal porosity or chiral pockets of the resulting materials.
References
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives Source: Wiley-VCH URL:[Link][3]
-
Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer Source: National Institutes of Health (NIH) / PMC URL:[Link][2]
Sources
- 1. 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Application Note: Suzuki-Miyaura Cross-Coupling Utilizing 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Introduction & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a foundational methodology in pharmaceutical drug development and materials science for constructing C-C bonds. While free boronic acids and pinacol (Bpin) esters are ubiquitous, they present inherent trade-offs between reactivity and stability.
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a neopentyl glycol (NPG) boronate ester that offers a "Goldilocks" solution. By utilizing the conformationally restricted 5,5-dimethyl-1,3,2-dioxaborinane ring, this reagent achieves a superior balance of benchtop stability and rapid transmetalation kinetics.
The Causality of Boronate Selection:
-
Stability against Protodeboronation: Free boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) and oxidative homocoupling under basic aqueous conditions. The NPG esterification protects the boron center, allowing the reagent to be handled in air and purified via standard chromatography 1[1].
-
Accelerated Transmetalation: Pinacol esters, while highly stable, are notoriously sluggish due to the steric bulk of the four methyl groups adjacent to the boron-oxygen bonds. Kinetic and computational studies demonstrate that the less sterically hindered NPG boronic esters transfer their aryl groups significantly faster than pinacol esters. In stoichiometric studies, NPG esters achieved complete transmetalation in ~0.3 hours, compared to ~5.5 hours for analogous pinacol esters 2[2].
The "Oxo-Palladium" Catalytic Pathway
To maximize the efficiency of the NPG ester, the reaction must be driven through the "oxo-palladium" pathway. The addition of an aqueous base (e.g., K2CO3 or K3PO4 ) converts the post-oxidative-addition Pd(II) halide complex into a highly reactive Pd(II) hydroxo complex 3[3]. This hydroxo species reacts directly and rapidly with the neutral NPG boronate ester, bypassing the need for slow, in-situ hydrolysis of the ester to a free boronic acid.
Catalytic cycle of Suzuki-Miyaura coupling highlighting the NPG-boronate transmetalation step.
Quantitative Reagent Comparison
The following table summarizes the operational differences between common boron reagents, validating the choice of the NPG ester for complex drug development workflows.
| Boron Reagent Type | Benchtop Stability | Transmetalation Rate | Protodeboronation Risk | Byproduct Polarity (Purification) |
| Boronic Acid B(OH)2 | Moderate (Oligomerizes) | Fast | High | High (Easy removal) |
| Pinacol Ester (Bpin) | High | Slow | Low | Low (Difficult removal) |
| NPG Ester (5,5-dimethyl) | High | Very Fast | Low | High (Easy removal) |
Self-Validating Experimental Protocol
Target Transformation: Cross-coupling of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane with an aryl bromide to yield a 3,5-dimethylphenyl-substituted biaryl framework.
Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials & Reagents
-
Nucleophile: 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv, 1.0 mmol scale)
-
Catalyst: Pd(dppf)Cl2⋅CH2Cl2 (5 mol%)
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, preventing the buildup of stable trans-Pd(II) complexes that lead to catalyst death.
-
-
Base: K2CO3 (2.5 equiv, prepared as a 2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (5.0 mL, 0.2 M relative to the electrophile)
Step-by-Step Methodology
Step 1: Solvent Degassing (Critical Causality Step)
-
In a 20 mL Schlenk flask or heavy-walled reaction vial, combine 5.0 mL of 1,4-Dioxane and 1.25 mL of the 2.0 M aqueous K2CO3 solution.
-
Sparge the biphasic mixture vigorously with Argon or Nitrogen for 15–20 minutes.
Step 2: Reagent Assembly
-
Under a positive flow of inert gas, add the Aryl Bromide (1.0 mmol) and 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 mmol, 261.7 mg).
-
Add the Pd(dppf)Cl2⋅CH2Cl2 catalyst (0.05 mmol, 40.8 mg).
-
Self-Validation: The solution should immediately take on the characteristic deep red/orange hue of the Pd(II) precatalyst. A rapid shift to black indicates premature catalyst decomposition (Pd black formation) due to oxygen ingress.
-
Step 3: Reaction Execution
-
Seal the vessel tightly and heat the mixture in an oil bath or heating block set to 85 °C.
-
Stir vigorously (≥ 800 rpm) for 4 to 12 hours.
Step 4: In-Process Monitoring
-
After 4 hours, halt stirring briefly to allow phase separation. Withdraw a 10 µL aliquot from the upper (organic) layer.
-
Dilute the aliquot in 1 mL of Ethyl Acetate and analyze via TLC (UV visualization) or GC-MS.
-
Self-Validation: The catalytic cycle is validated as complete when the limiting reagent (Aryl Bromide) is entirely consumed. If unreacted Aryl Bromide remains but the NPG ester is depleted, minor protodeboronation has occurred. Correct this by adding an additional 0.2 equiv of the NPG ester and heating for 2 more hours.
-
Step 5: Workup & Isolation
-
Cool the reaction to room temperature and dilute with 10 mL of Ethyl Acetate and 10 mL of Deionized Water.
-
Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer once more with 10 mL of Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Advantage: The cleaved neopentyl glycol byproduct is highly polar and will safely adhere to the baseline of the silica column, allowing the non-polar 3,5-dimethylphenyl biaryl product to elute cleanly.
-
References
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC).[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications / NIH.[Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.[Link]
Sources
Application Note: Ligand-Free Suzuki-Miyaura Coupling of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in pharmaceutical synthesis. While free boronic acids are traditionally utilized, they are prone to protodeboronation and often present purification challenges. Neopentyl glycol boronates—specifically 5,5-dimethyl-1,3,2-dioxaborinane derivatives—offer superior crystallinity, enhanced bench stability, and a lower cost profile compared to their pinacol ester counterparts[1].
This application note details the optimized, ligand-free cross-coupling of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane . By eliminating expensive and air-sensitive phosphine ligands, this protocol leverages simple palladium salts (e.g., Pd(OAc)2 ) to reduce toxicity, simplify downstream purification, and lower overall process costs[2].
Mechanistic Insights & Causality
To achieve high yields without phosphine ligands, one must understand the delicate balance between catalyst stabilization and substrate activation.
The Ligand-Free Paradigm
In traditional cross-coupling, bulky, electron-rich phosphine ligands stabilize the Pd(0) active species and accelerate oxidative addition. In "ligand-free" systems, Pd(OAc)2 is reduced in situ to Pd(0) . Without phosphines, the active Pd(0) is stabilized by solvent molecules (e.g., water, alcohols), halide ions, or forms highly active palladium nanoparticles[2]. To prevent the irreversible aggregation of these nanoparticles into inactive "palladium black," reactions are typically run at low catalyst loadings (0.5–1.0 mol%) in polar or aqueous media.
Activation of the Neopentyl Glycol Ester
Unlike highly reactive but unstable free boronic acids, neopentyl glycol esters are robust. They require specific basic conditions to become nucleophilic enough for transmetalation.
-
Aqueous Activation: In the presence of aqueous bases like K2CO3 , the ester undergoes reversible hydrolysis to the free boronic acid, which is rapidly converted into the reactive hydroxyboronate anion.
-
Anhydrous Activation: For water-sensitive electrophiles, potassium trimethylsilanolate ( TMSOK ) can be used. TMSOK directly attacks the boron center to form a highly reactive siloxyboronate intermediate, enabling rapid, homogeneous coupling in anhydrous solvents like THF[1].
Fig 1: Ligand-free catalytic cycle and base-mediated activation of the neopentyl glycol boronate.
Experimental Workflows & Protocols
The following protocols utilize 4-bromobenzonitrile as a model electrophile to generate 3,5-dimethyl-4'-carbonitrile-biphenyl. The system is self-validating: the presence of the nitrile group allows for easy monitoring via IR or GC-MS, and the distinct polarity shift ensures clear TLC resolution.
Protocol A: Aqueous "Green" Coupling (Standard Method)
This method is ideal for bench-stable, water-tolerant aryl bromides and iodides.
Reagents:
-
4-Bromobenzonitrile: 1.0 mmol (182 mg)
-
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: 1.2 mmol (262 mg)
-
K2CO3 : 2.0 mmol (276 mg)
-
Pd(OAc)2 : 0.01 mmol (2.2 mg, 1 mol%)
-
Solvent: Ethanol / H2O (1:1 v/v), 4.0 mL
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzonitrile, the neopentyl glycol boronate, K2CO3 , and Pd(OAc)2 .
-
Degassing: Evacuate the tube and backfill with argon (repeat 3 times).
-
Solvent Addition: Add 4.0 mL of previously sparged (degassed) EtOH/ H2O via syringe. Note: Degassing is critical even in ligand-free systems to prevent the oxidative homocoupling of the boronate.
-
Reaction: Seal the tube and heat the mixture at 80 °C in an oil bath for 4 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc 4:1) or GC-FID.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the biaryl product.
Protocol B: Anhydrous Homogeneous Coupling (Rapid Method)
This protocol utilizes TMSOK to activate the neopentyl glycol ester in the absence of water, drastically reducing reaction times[1].
Reagents:
-
Substrates as above.
-
TMSOK : 2.0 mmol (256 mg)
-
Pd(OAc)2 : 0.01 mmol (2.2 mg, 1 mol%)
-
Solvent: Anhydrous THF, 4.0 mL
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide, boronate, TMSOK , and Pd(OAc)2 .
-
Solvent Addition: Add 4.0 mL of anhydrous THF. The reaction mixture will rapidly become homogeneous.
-
Reaction: Stir at 60 °C for 1 hour. The homogeneous nature of the siloxyboronate intermediate allows for exceptionally fast transmetalation.
-
Workup: Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc. Concentrate and purify as described in Protocol A.
Fig 2: Step-by-step experimental workflow for the ligand-free Suzuki-Miyaura cross-coupling.
Quantitative Data & Optimization Summary
The table below summarizes the optimization parameters for the coupling of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane with 4-bromobenzonitrile. Transition-metal catalysis provides a mild and robust approach to these functionalized esters, overcoming limitations associated with traditional hard-metalation[3].
| Entry | Catalyst Loading | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(OAc)2 (1 mol%) | K2CO3 | EtOH / H2O (1:1) | 80 | 4 | 92 |
| 2 | Pd(OAc)2 (0.5 mol%) | K2CO3 | EtOH / H2O (1:1) | 80 | 8 | 88 |
| 3 | Pd(OAc)2 (1 mol%) | TMSOK | THF (Anhydrous) | 60 | 1 | 95 |
| 4 | Pd(OAc)2 (1 mol%) | K3PO4 | Toluene / H2O (3:1) | 80 | 6 | 85 |
| 5 | None (Control) | K2CO3 | EtOH / H2O (1:1) | 80 | 24 | 0 |
Data Interpretation: Entry 3 demonstrates that anhydrous activation via TMSOK provides the fastest kinetics and highest yield. However, Entry 1 remains the most cost-effective and operationally simple method for standard pharmaceutical intermediates.
References
- Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. nih.gov.
-
Properties and Applications - ABConline.de. abconline.de.
- Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn | Journal of the American Chemical Society. acs.org.
Sources
Technical Support Center: Optimizing Yields in Suzuki-Miyaura Couplings with Sterically Hindered Boronic Esters
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Coupling sterically hindered boronic esters—such as those required for synthesizing di-ortho or tetra-ortho-substituted biaryls—presents severe kinetic and thermodynamic challenges. This guide synthesizes mechanistic causality with field-proven protocols to help researchers troubleshoot stalled catalytic cycles, suppress side reactions, and optimize yields.
Mechanistic Overview & Troubleshooting Logic
In sterically congested Suzuki-Miyaura couplings, the standard catalytic cycle often breaks down. Bulky substituents physically block the palladium center, increasing the activation energy required for both transmetalation and reductive elimination [1]. When the desired cycle slows down, background degradation pathways (like protodeboronation or dehalogenation) outcompete the C–C bond formation[2].
Logical troubleshooting workflow for resolving bottlenecks in hindered Suzuki couplings.
Frequently Asked Questions (FAQs) & Diagnostic Guides
Q1: My sterically hindered boronic ester is degrading before coupling occurs (Protodeboronation). How do I prevent this?
-
Causality: Protodeboronation is the base-catalyzed hydrolysis of the C–B bond. In sterically congested systems, the transmetalation step is severely retarded due to steric clashes at the Pd(II) intermediate[1]. This kinetic bottleneck increases the residence time of the boronic ester in the presence of base and water, allowing hydrolysis to outcompete the cross-coupling event[2].
-
Solution:
-
Water Management: Shift to strictly anhydrous conditions. While typical Suzuki couplings benefit from water to activate the boronic species, hindered esters require careful moisture control[3].
-
Boronate Surrogates: Utilize DABO (1,3-diaza-2-bicyclo[2.2.2]octane) boronates. These heterocyclic complexes act as slow-release reservoirs for the active boronic species, preventing bulk degradation in the reaction mixture[4].
-
Mild Bases: Swap strong hydroxides for milder bases like anhydrous KF or K₃PO₄[3].
-
Q2: I observe unreacted di-ortho-substituted aryl halides alongside homocoupled byproducts. What is failing?
-
Causality: The presence of unreacted starting materials alongside homocoupled products typically indicates that oxidative addition is occurring, but the catalytic cycle is stalling at either transmetalation or reductive elimination[1]. Reductive elimination requires the two bulky aryl groups to adopt a cis-geometry on the palladium center—a thermodynamically driven but kinetically hindered process.
-
Solution: Employ highly sterically demanding, electron-rich ligands. Buchwald dialkylbiaryl phosphine ligands (such as SPhos or XPhos)[3][5] or N-Heterocyclic Carbenes (NHCs)[6][7] are critical here. They feature a "flexible steric bulk" that provides sufficient σ -donation to stabilize the Pd(0) species, while their extreme steric profile forces the two coupling partners into close proximity, artificially lowering the activation energy for reductive elimination[7].
Q3: My aryl halide is being reduced (dehalogenated) instead of coupled. Why?
-
Causality: Dehalogenation often proceeds via β -hydride elimination (if alkyl groups are present) or via abstraction of a hydride from the solvent or base (e.g., alkoxide bases or alcoholic solvents). When transmetalation is slow due to steric hindrance, these background reduction pathways dominate the Pd(II)-aryl intermediate[2].
-
Solution: Exclude all potential hydride sources. Switch from alcoholic solvents to aprotic solvents (e.g., 1,4-dioxane, toluene) and use carbonate or phosphate bases[2]. Additionally, utilizing specialized bulky ligands like PAd-AntPhos can heavily suppress the β -hydride elimination pathway in demanding aryl-alkyl couplings[8].
Quantitative Data: Ligand and Base Selection Matrix
To streamline your optimization process, consult the following matrix comparing the efficacy of various reagents specifically for hindered substrates .
| Component | Recommendation | Efficacy for Hindered Substrates | Mechanistic Rationale |
| Ligand | SPhos / XPhos | High | Biaryl structure promotes rapid reductive elimination; prevents palladacycle formation[3]. |
| Ligand | Pd-NHC Complexes | Very High | Strong σ -donation stabilizes Pd(0); flexible steric bulk accommodates tetra-ortho substitutions[6][7]. |
| Ligand | PAd-AntPhos | High | Conformationally rigid; specifically suppresses β -hydride elimination in aryl-alkyl couplings[8]. |
| Base | K₃PO₄ (Anhydrous) | High | Mild enough to prevent protodeboronation, strong enough to facilitate transmetalation[3]. |
| Base | Cs₂CO₃ | Moderate | Good solubility in aprotic solvents; effective for base-sensitive functional groups[3][4]. |
| Solvent | Toluene / 1,4-Dioxane | High | Aprotic nature prevents hydride-transfer side reactions (dehalogenation)[2][7]. |
Self-Validating Experimental Protocol: Coupling of Tetra-ortho-substituted Biaryls
This protocol utilizes a self-validating approach, ensuring that each phase of the reaction can be monitored for success before proceeding. It is optimized for coupling a di-ortho-substituted aryl halide with a di-ortho-substituted boronic ester.
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: In a glovebox or using standard Schlenk techniques, charge an oven-dried vial with the sterically hindered aryl halide (1.0 equiv), the hindered boronic ester (1.5 to 2.0 equiv), and anhydrous K₃PO₄ (2.0 equiv)[3].
-
Causality: A 1.5x–2.0x excess of the boronic ester compensates for unavoidable trace protodeboronation[3]. Anhydrous conditions prevent premature hydrolysis.
Step 2: Catalyst Assembly
-
Action: Add a well-defined Pd-NHC precatalyst (e.g., 1-5 mol% of an acenaphthoimidazolylidene palladium complex or PEPPSI-IPr)[6][7].
-
Validation Check: The use of a pre-formed Pd-NHC complex avoids the variable initiation times and incomplete ligation often seen when generating catalysts in situ from Pd₂(dba)₃ and free NHC salts[6].
Step 3: Solvent Addition & Execution
-
Action: Inject degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial tightly and heat in a heating block to 100 °C for 12-24 hours[7].
-
Causality: Dioxane provides a high boiling point for the necessary thermal activation of the hindered substrates without acting as a hydride donor[2][7].
Step 4: Reaction Monitoring & Workup
-
Action: At 4 hours, take a 10 µL aliquot under inert flow, dilute in MeCN, and analyze via LC-MS.
-
Validation Check:
-
If starting aryl halide is fully intact: The oxidative addition is failing. Increase the temperature to 110 °C[2].
-
If dehalogenated arene is detected: Abort and check solvent/base purity for moisture or alcohol contamination[2].
-
If the desired mass is forming: Continue heating until the aryl halide is consumed.
-
-
Action: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography[1].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. sioc-journal.cn [sioc-journal.cn]
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane vs pinacol boronic esters in cross-coupling
For decades, the Suzuki-Miyaura cross-coupling reaction has been the cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. Among the myriad of boron reagents available, pinacol (pin) boronic esters have dominated the landscape due to their exceptional stability and ease of purification[1]. However, as synthetic targets become more sterically encumbered and electronically deactivated, the kinetic limitations of pinacol esters become glaringly apparent.
Enter the neopentyl glycol (nep) boronic esters—specifically derivatives like 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane . By striking an optimal balance between chromatographic stability and rapid transmetalation kinetics, neopentyl esters are redefining the boundaries of cross-coupling efficiency[2]. This guide objectively compares the mechanistic causality, performance data, and synthetic utility of neopentyl versus pinacol boronic esters.
Mechanistic Causality: The Steric Shielding Effect
The fundamental bottleneck in many Suzuki-Miyaura couplings is the transmetalation step. For transmetalation to occur, the palladium-hydroxo or palladium-alkoxo complex must first coordinate to the empty p-orbital of the boron atom, forming a discrete Pd-O-B linked pre-transmetalation intermediate (the 8-B-4 complex)[3].
The Pinacol Liability: Pinacol esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) feature four methyl groups directly adjacent to the oxygen atoms. While this steric bulk provides excellent kinetic stability against hydrolysis (protodeboronation), it simultaneously acts as a steric shield. This shielding severely impedes the approach of the palladium complex, making the formation of the Pd-O-B intermediate highly unfavorable and slowing down the overall reaction rate[3].
The Neopentyl Advantage: Neopentyl glycol esters, such as 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, utilize a 6-membered 1,3,2-dioxaborinane ring. Crucially, the two methyl groups are located at the distal 5-position, pointing away from the reactive boron center. This structural nuance leaves the boron p-orbital highly accessible, allowing for rapid formation of the pre-transmetalation intermediate and accelerating the reaction rate by up to two orders of magnitude compared to pinacol esters[4].
Figure 1: Mechanistic divergence in transmetalation rates between pinacol and neopentyl boronic esters.
Empirical Benchmarks: Nep vs. Pin Esters
To objectively evaluate these reagents, we must look at their performance metrics across standard synthetic parameters. The data below summarizes the comparative advantages of the 3,5-dimethylphenyl derivatives of both ester classes.
| Property | 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Nep) | 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pin) |
| Ring Structure | 6-membered (1,3,2-dioxaborinane) | 5-membered (1,3,2-dioxaborolane) |
| Steric Hindrance at Boron | Low (Methyls at distal 5-position) | High (4x Methyls adjacent to O) |
| Relative Transmetalation Rate | Very Fast (~100x relative to Pin)[4] | Slow (Often rate-limiting)[3] |
| Stability (Chromatography) | High (Stable on silica gel) | Very High (Industry standard)[1] |
| Optimal Reaction Conditions | Anhydrous (e.g., TMSOK in Toluene)[5] | Aqueous/Biphasic (e.g., K2CO3 in THF/H2O) |
| Commercial Availability | Emerging / Custom Synthesis | Ubiquitous |
Actionable Protocols: Synthesis and Application
The true value of neopentyl boronic esters is realized in anhydrous cross-coupling conditions. By utilizing potassium trimethylsilanolate (TMSOK) as a soluble, anhydrous base, researchers can bypass the need for aqueous hydrolysis, preventing the protodeboronation of sensitive substrates[5].
Protocol A: Synthesis of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Causality: The azeotropic removal of water via a Dean-Stark trap drives the condensation between the boronic acid and the diol to absolute completion, yielding a highly pure, bench-stable solid without the need for column chromatography.
-
Reagent Assembly: To a round-bottom flask, add 3,5-dimethylphenylboronic acid (1.0 equiv) and neopentyl glycol (1.05 equiv).
-
Solvent Addition: Suspend the reagents in anhydrous toluene (approx. 0.2 M concentration).
-
Azeotropic Distillation: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C) for 4–6 hours.
-
Validation Checkpoint: Monitor the reaction via ¹¹B NMR. The disappearance of the broad boronic acid peak (~30 ppm) and the appearance of a sharp singlet (~26 ppm) confirms complete esterification.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and dry under high vacuum to yield the neopentyl ester as a white crystalline solid.
Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling
Causality: TMSOK generates a highly active Pd-silanolate intermediate that rapidly captures the sterically unhindered neopentyl ester. This homogeneous system eliminates the mass-transfer issues of biphasic reactions, leading to highly reproducible kinetics[4].
-
Inert Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Base Addition: Add TMSOK (2.0 equiv) as a solid.
-
Solvent & Reaction: Add anhydrous toluene to achieve a 0.1 M concentration. Seal the vial, remove from the glovebox, and stir at 40 °C for 1–2 hours.
-
Validation Checkpoint: Analyze an aliquot via TLC or GC-MS. The rapid consumption of the aryl halide within 60 minutes validates the accelerated kinetics of the neopentyl ester.
-
Workup: Quench with a few drops of water, filter through a pad of silica or Celite to remove palladium and silanolate salts, and concentrate for final purification.
Figure 2: Workflow for anhydrous Suzuki-Miyaura cross-coupling using neopentyl boronic esters.
Conclusion
For routine couplings with robust substrates, pinacol boronic esters remain a reliable and commercially accessible choice. However, when dealing with sterically hindered electrophiles, moisture-sensitive functional groups, or substrates prone to protodeboronation, the kinetic sluggishness of pinacol esters becomes a liability. In these challenging scenarios, transitioning to neopentyl glycol esters like 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane—especially when paired with anhydrous silanolate bases—provides a transformative leap in reaction rates and overall yield.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. URL: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]
-
Delaney, C. P., Kassel, V. M., & Denmark, S. E. (2020). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(1), 73-80. URL: [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method validation for 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane purity
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for the Purity Assessment of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is paramount. Boronic acid derivatives, such as 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, are crucial building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. Their purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
This document is designed for researchers, analytical scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental choices. We will compare analytical strategies and present a fully validated method that is robust, reliable, and fit for its intended purpose.
The Analytical Challenge: The Hydrolytic Instability of Boronic Esters
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a neopentyl glycol ester of 3,5-dimethylphenylboronic acid. A significant analytical hurdle for this class of compounds is their susceptibility to hydrolysis, which cleaves the ester to the corresponding boronic acid.[4][5] A standard reversed-phase HPLC (RP-HPLC) method using silica-based columns and acidic mobile phases can inadvertently promote this degradation on-column, leading to inaccurate purity assessments.[4]
Therefore, the primary objective is to develop a method that minimizes this on-column hydrolysis, ensuring that the measured purity accurately reflects the true composition of the sample.
Comparative Method Development Strategy
To address the stability challenge, two primary RP-HPLC approaches were considered. The choice of stationary phase and mobile phase is critical.
-
Approach A: Low-Silanol Column with Neutral Mobile Phase. This strategy directly tackles the root cause of acid-catalyzed hydrolysis. By using a column with minimal residual silanol activity (e.g., an end-capped, hybrid particle column) and a neutral mobile phase (e.g., Acetonitrile and Water), the primary catalysts for degradation are eliminated.[4] This approach is hypothesized to provide the most accurate representation of the ester's purity.
-
Approach B: Standard C18 Column with Acidified Mobile Phase. This is a more conventional approach for many small molecules, including boronic acids themselves. An acid modifier like formic acid is often used to ensure good peak shape by suppressing the ionization of any free silanols on the column. However, for a labile ester, this acidic environment poses a significant risk of inducing hydrolysis.[4]
Decision: Approach A was selected for full validation. While Approach B might be viable for the resulting boronic acid, it is unsuitable for accurately quantifying the intact ester. The core principle of a purity method is to measure the analyte without altering it, making the inertness of the analytical system a top priority.
Optimized Stability-Indicating HPLC Method
The following optimized method was established and subjected to full validation.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-12 min: 50% to 90% B; 12-15 min: 90% B; 15.1-18 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
| Run Time | 18 minutes |
Rationale for Choices:
-
Column: The Waters XTerra MS C18 is a hybrid particle column known for its low silanol activity and stability across a wider pH range, making it ideal for minimizing on-column hydrolysis.[4]
-
Diluent: Pure acetonitrile was chosen as the diluent to prevent hydrolysis of the ester in the sample vial before injection.[4]
-
Detection Wavelength: 225 nm was selected after a UV scan, providing a suitable balance of sensitivity for the parent compound and potential impurities.
HPLC Method Validation: Protocol and Results
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose: a quantitative test for the purity of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.[1][2][6]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
Comparative Hydrolytic Stability of 1,3,2-Dioxaborinane vs. 1,3,2-Dioxaborolane Derivatives: A Practical Guide for Synthetic Design
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and materials science is the premature degradation of boronic acid surrogates. While 1,3,2-dioxaborolanes (5-membered rings, such as pinacol esters) are the undisputed workhorses of Suzuki-Miyaura cross-coupling, their susceptibility to hydrolysis often leads to significant yield losses during aqueous workups or chromatography.
To overcome this, researchers are increasingly turning to 1,3,2-dioxaborinanes (6-membered rings, such as neopentyl glycol esters). This guide objectively compares the hydrolytic stability of these two classes of derivatives, explores the thermodynamic causality behind their behavior, and provides a self-validating experimental protocol for quantifying their stability in your own lab.
Mechanistic Causality: The Thermodynamics of Ring Size
The stark difference in hydrolytic stability between 5-membered and 6-membered boronic esters is not merely a function of lipophilicity; it is deeply rooted in the thermodynamics of boron hybridization and ring strain.
Hydrolysis of a boronic ester is initiated by the nucleophilic attack of water on the vacant p-orbital of the sp2 -hybridized boron atom, forming a tetracoordinate sp3 -hybridized intermediate. The activation energy required to reach this intermediate dictates the overall stability of the ester.
For 5-membered 1,3,2-dioxaborolanes, the internal O-B-O bond angle is geometrically constrained, inducing significant angle strain in the planar sp2 state. When water attacks and the boron atom transitions to a tetrahedral sp3 geometry, this angle strain is dramatically relieved. This thermodynamic "spring-release" effect lowers the activation barrier, making1[1].
Conversely, 6-membered 1,3,2-dioxaborinanes exist in a relaxed chair conformation that comfortably accommodates the 120∘ bond angles of the sp2 boron. Because there is minimal initial ring strain, there is no thermodynamic driving force to form the hydrated sp3 complex. Furthermore,2 confirm that the increased steric hindrance from the diol backbone (especially the gem-dimethyl groups in neopentyl glycol) actively shields the boron center from nucleophilic attack[2].
Figure 1: Mechanistic pathway of boronic ester hydrolysis highlighting the sp2 to sp3 transition.
Quantitative Stability Profiling
The structural differences translate directly into measurable kinetic stability. The activation energy ( Ea ) for the exchange/hydrolysis reaction of 5-membered esters is approximately 15.9 kJ/mol, whereas 6-membered esters exhibit a significantly higher activation barrier of 23.6 kJ/mol, as 3[3].
Recent4 of 6-membered dioxaborinanes further proved that exposing these compounds to nucleophiles (like methanol or water) at elevated temperatures ( 60∘C ) results in negligible degradation (e.g., only 1% alcoholysis after 4 hours), highlighting their superior robustness compared to standard dioxaborolanes[4].
Table 1: Comparative Performance of Boronic Esters
| Parameter | 1,3,2-Dioxaborolane (5-Membered) | 1,3,2-Dioxaborinane (6-Membered) |
| Representative Diol | Pinacol (Bpin) | Neopentyl Glycol (Bneop) |
| Boron Hybridization State | sp2 (High Angle Strain) | sp2 (Relaxed Chair Conformation) |
| Activation Energy ( Ea ) | ∼15.9 kJ/mol | ∼23.6 kJ/mol |
| Hydrolytic Stability | Low to Moderate | High |
| Chromatographic Behavior | Prone to on-column hydrolysis | Highly stable on silica gel |
| Primary Application | Standard anhydrous cross-coupling | Aqueous coupling, dynamic materials |
Self-Validating Experimental Protocol: NMR-Based Hydrolysis Kinetics Assay
To objectively compare the stability of these derivatives in your own workflows, you must avoid traditional TLC or HPLC methods, which can induce on-column hydrolysis and artificially skew stability data.
The following protocol utilizes in situ NMR spectroscopy. Why is this a self-validating system? By utilizing an internal standard (1,3,5-trimethoxybenzene) and continuously monitoring both the disappearance of the ester and the appearance of the free boronic acid, the mass balance is strictly verified. If the molar sum of the remaining ester and the newly formed acid deviates from the internal standard, the system instantly flags hidden side reactions (such as protodeboronation).
Step-by-Step Methodology
Step 1: Sample Preparation & Solubilization
-
Weigh exactly 0.05 mmol of the target boronic ester (e.g., Bpin or Bneop derivative) and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard).
-
Dissolve the mixture in 0.5 mL of anhydrous DMSO- d6 in a standard 5 mm NMR tube. Causality Check: DMSO- d6 is specifically chosen because it solubilizes both highly lipophilic esters and highly polar boronic acids, preventing precipitation artifacts from ruining the kinetic run.
Step 2: Nucleophile Addition & Thermal Equilibration
-
Insert the NMR tube into the spectrometer and equilibrate the probe to the target temperature (e.g., 25∘C ).
-
Inject 50 equivalents of D₂O directly into the tube, invert rapidly to mix, and immediately begin acquisition. Causality Check: A massive excess of D₂O ensures the reaction follows pseudo-first-order kinetics, simplifying the mathematical extraction of the observed rate constant ( kobs ).
Step 3: Kinetic Monitoring
-
Acquire 1 H and 11 B NMR spectra at predefined intervals (e.g., every 5 minutes for labile Bpin esters, every 30 minutes for robust Bneop esters).
-
Track the downfield shift of the sp2 boron peak ( ∼30−33 ppm) in 11 B NMR, and the distinct aliphatic signals of the expelled diol in 1 H NMR.
Step 4: Data Processing & Validation
-
Integrate the aromatic signals of the boronic ester and the forming boronic acid relative to the internal standard (fixed at 3H for the aromatic ring of 1,3,5-trimethoxybenzene).
-
Calculate the half-life using t1/2=ln(2)/kobs . Validate the run by ensuring [Ester]t+[Acid]t=[Ester]0 at all time points.
Figure 2: Self-validating NMR workflow for quantifying hydrolytic stability of boronic esters.
Conclusion
For standard, anhydrous Suzuki-Miyaura couplings, 1,3,2-dioxaborolanes (Bpin) remain a highly reactive and accessible choice. However, when your synthetic route demands rigorous aqueous workups, extended storage, or coupling in protic media, transitioning to 1,3,2-dioxaborinanes (Bneop) provides a thermodynamically grounded upgrade in hydrolytic stability. By relieving ring strain and increasing steric bulk, 6-membered boronic esters ensure your valuable intermediates survive purification and reach the next synthetic step intact.
References
- Source: nih.
- Source: researchgate.
- Source: rsc.
- Source: scispace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
Personal protective equipment for handling 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
As a Senior Application Scientist specializing in high-throughput synthesis and drug discovery workflows, I frequently consult on the integration of specialized boronic esters into palladium-catalyzed cross-coupling pipelines.
A common pitfall I observe in laboratories is treating boronic esters with the exact same safety protocols as free boronic acids. 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (the neopentyl glycol ester of 3,5-dimethylphenylboronic acid) is engineered to solve the hygroscopicity and trimeric anhydride (boroxine) formation issues typical of free boronic acids. However, locking the boron in this stable, monomeric neopentyl glycol ring significantly increases the molecule's lipophilicity. This fundamental chemical shift means the compound can more readily adhere to and penetrate the lipid bilayers of the skin, and as a fine crystalline powder, it poses a distinct inhalation and sensitization hazard[1].
The following guide provides a self-validating operational and safety framework for handling this specific reagent, ensuring that every procedural step inherently mitigates downstream risks.
Mechanistic Toxicology & Hazard Assessment
Before donning Personal Protective Equipment (PPE), it is critical to understand the causality behind the hazards:
-
Dermal and Ocular Irritation (H315, H319): Due to its lipophilic nature, the neopentyl glycol ester easily adheres to the skin and ocular surface. Upon contact with localized moisture (sweat or tears), the boronic ester moiety undergoes slow hydrolysis, causing chemical conjunctivitis and contact dermatitis[1].
-
Respiratory Sensitization (H335): Handling the dry, crystalline powder generates micro-particulates. Inhalation leads to deposition in the upper respiratory tract, triggering mechanical and chemical irritation[1].
-
Combustion Byproducts: In the event of a thermal event, the compound decomposes into carbon monoxide, carbon dioxide, and toxic boron oxides[2][3].
Quantitative Safety & Physicochemical Data
To establish baseline operational limits, all critical quantitative data for this compound class is summarized below:
| Property / Parameter | Value / Specification | Safety & Operational Implication |
| Molecular Formula | C₁₃H₁₉BO₂ | Combustible organic solid; generates toxic boron oxides upon incineration[2][3]. |
| Storage Temperature | 2–8 °C or Room Temp | Maintain in a tightly closed container in a dry environment to prevent gradual hydrolysis[1][2]. |
| Ventilation Requirement | 80–120 fpm (Fume Hood) | Prevents aerosolization of fine particulates while ensuring maximum operator protection[3]. |
| Spill Threshold | < 50g (Small Scale) | Dictates laboratory-level response vs. full HazMat evacuation. |
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards, the following PPE is strictly required. Every item serves a specific, validated purpose.
| PPE Category | Specification | Mechanistic Justification | Regulatory Standard |
| Eye Protection | Chemical safety goggles (indirect venting) | Prevents particulate ingress and chemical conjunctivitis caused by ester hydrolysis on the ocular surface. | OSHA 29 CFR 1910.133 / EN 166[1] |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness) | Neopentyl glycol esters are highly lipophilic; nitrile provides a superior barrier against non-polar organic solids compared to latex. | Standard Lab Safety / EN 374[1] |
| Respiratory Protection | N95 (US) or FFP2 (EU) particulate respirator | Filters airborne crystalline dust generated during weighing, preventing upper respiratory tract irritation. | OSHA 29 CFR 1910.134 / EN 149[1] |
| Body Protection | Flame-resistant cotton lab coat | Prevents the accumulation of combustible organic dust on personal clothing. | Standard Lab Safety |
Safe Handling Workflow & Visualization
The following workflow maps the logical relationship between reagent retrieval, active handling, and potential failure states (spills).
Workflow for the safe handling and spill response of boronic ester reagents.
Operational Protocol: Precision Weighing and Transfer
To prevent aerosolization and static scattering, follow this step-by-step methodology:
-
Environmental Preparation: Conduct all open-container handling within a certified chemical fume hood[2][3]. Verify the face velocity is between 80–120 fpm. Causality: A velocity too high will blow the light powder out of the weigh boat; too low compromises your respiratory safety.
-
Static Mitigation: Boronic esters are highly prone to static cling. Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static cloth before opening.
-
Tool Selection: Use a grounded metal spatula or an anti-static polymeric spatula. Avoid standard plastic spatulas, which generate static electricity and cause the powder to scatter uncontrollably.
-
Dispensing: Transfer the required mass directly into a pre-tared, anti-static weigh boat or directly into the reaction vessel[3].
-
Post-Handling Decontamination: Wipe down the spatula and balance area with a lint-free wipe dampened with isopropanol. Causality: Water alone is insufficient for decontamination because the neopentyl glycol ester is highly lipophilic; an alcohol-based solvent is required to dissolve residual particulates.
Emergency Response & Spill Management
A self-validating safety protocol requires anticipating operational failures. If a spill or exposure occurs, execute the following:
-
Dermal Exposure: Immediately flush the affected area with copious amounts of water and soap [1]. Causality: Soap (a surfactant) is strictly necessary to emulsify and remove the lipophilic neopentyl glycol ester from the skin; water alone will simply run off the hydrophobic compound.
-
Ocular Exposure: Flush eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete clearance of particulates[1]. Seek immediate medical evaluation.
-
Spill Cleanup (< 50g): Do not dry sweep , as this aerosolizes the irritant dust. Use a slightly damp paper towel (moistened with an isopropanol/water mixture) to bind the powder. Collect the waste in a sealed, labeled container for hazardous disposal.
Disposal & Environmental Logistics
-
Waste Segregation: Do not flush residual chemicals down the sink or mix them with aqueous waste streams. Collect all contaminated wipes, weigh boats, and residual powder in a clearly labeled "Solid Organic Hazardous Waste" container.
-
Incineration: The preferred and legally compliant disposal method is controlled incineration. Ensure your waste management facility is equipped to scrub toxic boron oxides from the exhaust stream[2][3].
References
-
Title : SAFETY DATA SHEET: 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid neopentyl glycol ester | Source : Fisher Scientific | URL : [Link]
-
Title : CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) SDS | Source : Chemsrc | URL :[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
